molecular formula C8H7F3O B147644 2-(Trifluoromethyl)benzyl alcohol CAS No. 346-06-5

2-(Trifluoromethyl)benzyl alcohol

Cat. No.: B147644
CAS No.: 346-06-5
M. Wt: 176.14 g/mol
InChI Key: TWQNSHZTQSLJEE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzyl alcohol (TFMBA) is an important organic compound that is used in a wide variety of applications, ranging from industrial synthesis to laboratory experiments. TFMBA has unique properties that make it an ideal component for a variety of applications, including pharmaceuticals, cosmetics, and food additives. The structure of TFMBA is composed of a benzyl group attached to a trifluoromethyl group, making it a fluorinated aromatic compound.

Scientific Research Applications

Benzylation of Alcohols

2-Benzyloxy-1-methylpyridinium triflate is a stable organic salt used for benzylation of a wide range of alcohols, including 2-(trifluoromethyl)benzyl alcohol, achieving good to excellent yields (Poon & Dudley, 2006).

O-Benzylating Reagent

2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), an acid-catalyzed O-benzylating reagent, can react with functionalized alcohols, including this compound, to produce benzyl ethers in good yields. This process is noted for its high atom economy and stable crystalline solid form (Yamada, Fujita, & Kunishima, 2012).

Secondary Benzylation

A method using secondary benzyl alcohol in combination with metal triflates, including lanthanoid and scandium triflate, has been developed for secondary benzylation of various nucleophiles. This process can be catalyzed by trifluoromethanesulfonic acid and is applicable even to acid-sensitive functional groups (Noji et al., 2003).

Catalyzed Benzylic Arylation

Trivalent indium has been used to catalyze the direct addition of benzylic C–H bond in 2-methylazaarenes to trifluoromethyl ketones, demonstrating the potential of this method in functionalizing 2-(trifluoromethyl)benzyl alcohols (Jamal & Teo, 2015).

Photocatalytic Oxidation

Titanium dioxide photocatalysts have been used for the photocatalytic oxidation of benzyl alcohol derivatives, including this compound, into corresponding aldehydes under both UV and visible light irradiation. This process is characterized by high conversion and selectivity (Higashimoto et al., 2009).

Biosynthesis in E. coli

Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose has been explored. This process involves multiple heterologous and endogenous steps, potentially applicable for producing this compound derivatives (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Safety and Hazards

2-(Trifluoromethyl)benzyl alcohol is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

2-(Trifluoromethyl)benzyl alcohol finds widespread applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties . The market for this compound is expected to grow, influenced by factors such as changing consumer demands, technological advancements, and economic trends .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)benzyl alcohol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been used as a substrate for yeast alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes . The interaction between this compound and yeast alcohol dehydrogenase involves the transfer of a hydride ion from the alcohol to the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD+), resulting in the formation of 2-(Trifluoromethyl)benzaldehyde and reduced nicotinamide adenine dinucleotide (NADH).

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, as well as respiratory irritation at high concentrations . These effects are likely due to its interaction with cellular membranes and proteins, leading to changes in cell function and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate for alcohol dehydrogenase, where it undergoes oxidation to form 2-(Trifluoromethyl)benzaldehyde . This reaction involves the binding of this compound to the active site of the enzyme, followed by the transfer of a hydride ion to the enzyme’s cofactor, NAD+. The resulting product, 2-(Trifluoromethyl)benzaldehyde, can further participate in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of this compound can cause severe irritation and damage to tissues, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation to 2-(Trifluoromethyl)benzaldehyde by alcohol dehydrogenase . This reaction is a key step in the metabolism of the compound and involves the transfer of a hydride ion to NAD+, resulting in the formation of NADH. The resulting aldehyde can further participate in various biochemical reactions, including those involving aldehyde dehydrogenase.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as its hydrophobicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and its physicochemical properties. It is likely to localize in lipid-rich environments, such as cellular membranes, due to its hydrophobic nature . This localization can affect its activity and function, as it may interact with membrane-bound proteins and enzymes, influencing various cellular processes.

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQNSHZTQSLJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188166
Record name 2-(Trifluoromethyl)benzylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-06-5
Record name 2-(Trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)benzylic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)benzylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)benzylic alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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